
5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid, also known as 2-CPMF, is a versatile organic compound that has a wide range of applications in chemical synthesis, scientific research, and other fields. It is a white crystalline solid that is soluble in water and has a molecular formula of C9H6O4N. 2-CPMF is an important intermediate in the production of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of various polymers, and in the production of other compounds such as 2-cyanoacrylic acid, 2-cyanobenzaldehyde, and 2-cyanobenzyl alcohol.
Scientific Research Applications
Enzyme-catalyzed Synthesis of Furan Derivatives
A study by Dijkman et al. (2014) demonstrated the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production. This process involves four consecutive oxidations, highlighting the potential of biocatalysis in synthesizing furan derivatives at ambient conditions (Dijkman, Groothuis, & Fraaije, 2014).
Biocatalytic Production of Furan Carboxylic Acids
Jia et al. (2019) reported a dual-enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, utilizing the byproduct H2O2 for cofactor regeneration. This method achieved yields of over 95%, indicating the efficiency of biocatalytic processes in generating furan derivatives (Jia, Zong, Zheng, & Li, 2019).
Production of Acid Chloride Derivatives from Biomass-derived Furans
Dutta, Wu, and Mascal (2015) described the production of acid chloride derivatives from 5-(chloromethyl)furfural and furan-2,5-dicarboxylic acid, showcasing the versatility of furan derivatives as intermediates for biofuel and polymer synthesis (Dutta, Wu, & Mascal, 2015).
Antimicrobial and Antioxidant Properties
Studies on furan derivatives isolated from natural sources have shown significant biological activities, including antimicrobial and antioxidant properties. For example, Ma et al. (2016) isolated furan derivatives with potent antibacterial activity from Aspergillus flavus, highlighting the potential of furan compounds in pharmaceutical applications (Ma, Ma, Li, & Wang, 2016).
Polymer Industry Applications
Research into the synthesis of biobased polyesters using furan derivatives as building blocks, such as the work by Jiang et al. (2014), illustrates the potential of these compounds in creating sustainable materials for the polymer industry (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
properties
IUPAC Name |
5-[(2-cyanophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-3-1-2-4-11(9)17-8-10-5-6-12(18-10)13(15)16/h1-6H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIAFULSQAAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


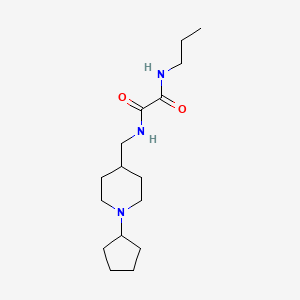
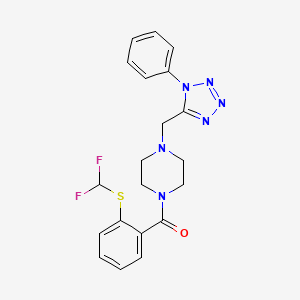

![N-butyl-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2794917.png)
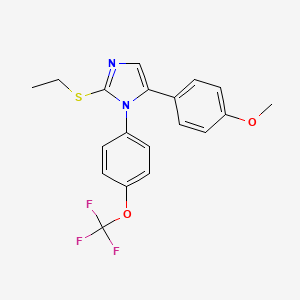

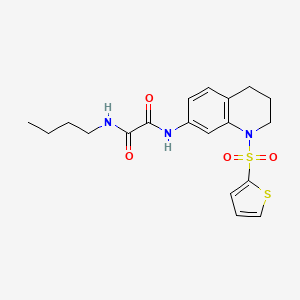
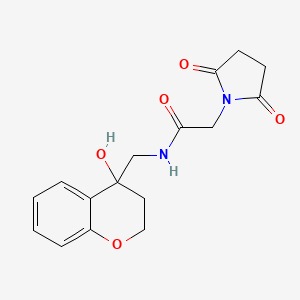

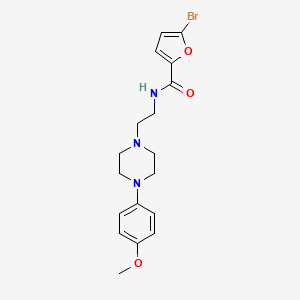
![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2794931.png)
![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2794934.png)